4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-phenyl-1-(1-pyrrolidin-1-ylsulfonylazetidin-3-yl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-23(22,18-8-4-5-9-18)19-10-14(11-19)20-12-15(16-17-20)13-6-2-1-3-7-13/h1-3,6-7,12,14H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWMRALQFNWDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The triazole ring is then introduced via a cycloaddition reaction involving azides and alkynes. The final step involves the sulfonylation of the pyrrolidine ring to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Triazole derivatives: Compounds with the triazole ring, such as 1,2,3-triazole and its substituted derivatives.
Pyrrolidine sulfonyl derivatives: Compounds with the pyrrolidine sulfonyl group, such as N-(pyrrolidin-1-ylsulfonyl)benzamide.
Uniqueness
4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, while the azetidine and pyrrolidine sulfonyl groups contribute to its potential biological activities.
Biological Activity
4-Phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological properties. The presence of the pyrrolidine and azetidine moieties enhances its pharmacological profile. The sulfonyl group contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of proteins, facilitating enzyme inhibition or receptor modulation. This interaction can lead to various biological effects, including anti-cancer activity and anti-inflammatory properties.
Antitumor Activity
Recent studies have indicated that derivatives of triazoles exhibit significant antitumor properties. For instance, a series of 1,2,3-triazole-containing hybrids were synthesized and tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7 | HepG-2 | 12.22 |
| Compound 7 | HCT-116 | 14.16 |
| Compound 7 | MCF-7 | 14.64 |
| Compound 6 | HepG-2 | 13.36 |
| Compound 6 | HCT-116 | 17.93 |
| Compound 6 | MCF-7 | 19.14 |
These results suggest that the introduction of electron-donating groups on the phenyl ring significantly enhances cytotoxicity against tumor cells .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that substituents on the triazole ring can significantly influence biological activity. Compounds with electron-releasing groups demonstrated higher potency compared to those with electron-withdrawing groups. This pattern underscores the importance of electronic effects in the design of more effective antitumor agents .
Study on Antitumor Effects
In a study published in Nature Reviews Chemistry, researchers synthesized a series of triazole derivatives and evaluated their antiproliferative effects on human cancer cell lines (MCF-7 and HepG2). The most potent compounds displayed IC50 values in the low micromolar range, indicating promising therapeutic potential .
In Vivo Studies
Further investigations into the in vivo efficacy of these compounds revealed significant tumor growth inhibition in xenograft models when treated with selected triazole derivatives. These findings support the hypothesis that these compounds can be developed into effective anticancer therapies .
Q & A
Q. What are the established synthetic routes for preparing 4-phenyl-1-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole?
Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. A typical protocol involves:
- Reacting an azide-functionalized pyrrolidinylsulfonyl azetidine precursor with a phenylacetylene derivative under Cu(I) catalysis (e.g., CuSO₄ with sodium ascorbate as a reducing agent).
- Reaction conditions: THF/water (1:1) at 50°C for 16 hours, followed by extraction (e.g., ethyl acetate) and purification via column chromatography .
- Key intermediates (e.g., azide precursors) may require protection/deprotection strategies to avoid side reactions, as seen in analogous triazole syntheses .
Q. How is X-ray crystallography applied to determine the structural conformation of this compound?
Methodological Answer:
- Single crystals are grown via slow evaporation (e.g., methanol/ethyl acetate mixtures) .
- Diffraction data are collected using a Bruker D8 VENTURE diffractometer. Structural refinement is performed with SHELXL , with hydrogen atoms placed in calculated positions and refined using a riding model (Uiso(H) = 1.2–1.5 Ueq(C)) .
- Critical parameters include bond angles (e.g., phenyl-triazole dihedral angles) and intermolecular interactions (e.g., C–H···π or Se–N hydrogen bonds in analogous structures) .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how are they resolved?
Methodological Answer:
- Disorder in the azetidine-pyrrolidinylsulfonyl moiety : Common due to rotational flexibility. Resolved by partitioning the disordered atoms into two sites with occupancy ratios refined isotropically .
- Anisotropic displacement ellipsoids : Adjusted via the SHELXL commands
SIMUandDELUto model correlated motion of adjacent atoms . - Validation : Use PLATON to check for missed symmetry (e.g., twinning) and ORTEP-3 for visualizing thermal ellipsoids .
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
Methodological Answer:
- Bioactivity screening : Analogous triazoles with substituents like halogens or methoxy groups show enhanced cytotoxicity (e.g., IC₅₀ values in cancer cell lines). For example, fluorinated phenyl groups improve membrane permeability .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina ) can predict binding to targets like kinases. Key parameters include ligand-receptor binding energy and hydrogen-bonding interactions with active sites .
- SAR trends : Bulkier substituents (e.g., pyrrolidinylsulfonyl) may hinder binding, while planar aromatic systems (e.g., phenyl-triazole) enhance π-π stacking .
Q. How are intermolecular interactions in the crystal packing analyzed to predict solubility and stability?
Methodological Answer:
- Hydrogen-bonding networks : Tools like Mercury map interactions (e.g., C–H···O/N) that stabilize the lattice. For example, a Se–N hydrogen bond (3.0248 Å) in a related triazole contributes to layered packing .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···H, C···H) to assess hydrophobicity. High H···H contacts (>60%) suggest poor aqueous solubility .
- Thermogravimetric analysis (TGA) : Correlates packing density with thermal stability. Tightly packed crystals (e.g., bilayer stacking) exhibit higher decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
